Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)8-11-14-9-6-4-5-7-10(9)17-11/h4-7H,8H2,1-3H3 |
InChI Key |
IOTCNFDJZVICSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Spectroscopic Characterization in Research Validation
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For tert-butyl 2-(benzo[d]thiazol-2-yl)acetate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring system, the methylene (B1212753) group, and the tert-butyl group.
The aromatic protons on the benzothiazole ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would provide information about their relative positions on the benzene (B151609) ring. For instance, related benzothiazole structures show aromatic protons in this characteristic range. nih.govrsc.org The methylene protons adjacent to the carbonyl group are anticipated to resonate as a singlet, likely in the range of δ 3.5 to 4.5 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet further upfield, typically around δ 1.5 ppm, a characteristic signal for this group. wiley-vch.de
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom of the carbonyl group in the ester function is characteristically found further downfield, generally in the range of δ 165 to 175 ppm. The quaternary carbon of the tert-butyl group would appear around δ 80-85 ppm, while the methyl carbons of the tert-butyl group would be found in the upfield region, typically around δ 25-30 ppm. rsc.orgwiley-vch.de
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the adjacent protons on the benzothiazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show correlations between the methylene protons and the carbonyl carbon, as well as with carbons in the benzothiazole ring, and between the tert-butyl protons and the quaternary carbon and carbonyl carbon.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, which typically results in the observation of the protonated molecule [M+H]⁺.
For this compound (C₁₃H₁₅NO₂S), the calculated exact mass of the neutral molecule is 265.0823 g/mol . Therefore, in an ESI-MS experiment, the expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₃H₁₆NO₂S]⁺ would be approximately 266.0896. The high accuracy of HRMS allows for the confirmation of the elemental formula by comparing the measured mass to the calculated mass with a very low margin of error. For example, HRMS analysis of similar benzothiazole derivatives has been used to confirm their elemental composition with high precision. rsc.org
Vibrational Spectroscopy for Functional Group Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹. nih.gov
C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1150-1250 cm⁻¹ region.
Aromatic C=C and C=N Stretches: The benzothiazole ring will exhibit several absorption bands in the 1450-1600 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds. nih.govnih.gov
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups would be seen in the 2850-3000 cm⁻¹ range. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Purity Assessment (UV-Vis Fluorescence)
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule and can also serve as an indicator of purity. Benzothiazole derivatives are known to exhibit interesting photophysical properties. nih.govnih.govmdpi.comrsc.org
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the benzothiazole aromatic system and the carbonyl group. Similar benzothiazole derivatives exhibit strong absorption maxima between 270 and 310 nm. mdpi.com
Fluorescence Emission: Many benzothiazole-containing compounds are fluorescent. nih.govmdpi.comrsc.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The wavelength of maximum emission and the quantum yield would provide insights into the molecule's electronic structure and its potential for applications in materials science or as a fluorescent probe. The emission spectra of related compounds have been observed in the range of 340-450 nm. mdpi.com
In-depth Analysis of this compound: Spectroscopic and Chromatographic Characterization
A comprehensive review of the analytical techniques employed in the structural validation and purity assessment of the chemical compound this compound.
The compound this compound, with the chemical formula C₁₃H₁₅NO₂S and a molecular weight of 249.33 g/mol , is a notable member of the benzothiazole class of heterocyclic compounds. chiralen.com Its structure, featuring a benzothiazole core linked to a tert-butyl acetate (B1210297) group, makes it a subject of interest in various chemical research domains. The rigorous identification and confirmation of its molecular structure, as well as the determination of its purity, are paramount for its application in any scientific study. This article delves into the specific spectroscopic and chromatographic methods used for the characterization of this compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. For a compound like tert-butyl 2-(benzo[d]thiazol-2-yl)acetate, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The benzothiazole (B30560) ring system contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a suitable method for monitoring the elution of the compound. The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For analogous compounds, UV detection is often set at 254 nm.
While specific HPLC conditions for this exact compound are not detailed in the literature, a typical method would involve a gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
Table 3: General HPLC Parameters for Analysis of Benzothiazole Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at ~254 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
Chemical Reactivity and Derivatization Studies of Tert Butyl 2 Benzo D Thiazol 2 Yl Acetate
Ester Hydrolysis and Transesterification Reactions of the Tert-butyl Acetate (B1210297) Moiety
The tert-butyl ester group in tert-butyl 2-(benzo[d]thiazol-2-yl)acetate is a prominent site for chemical modification. It is known for its stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(benzo[d]thiazol-2-yl)acetic acid. acsgcipr.org This selective deprotection is a cornerstone of its utility in multi-step syntheses.
Ester Hydrolysis:
The hydrolysis of the tert-butyl ester is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). thieme-connect.comresearchgate.net The reaction proceeds via a mechanism where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tert-butyl cation, which is then neutralized, often by forming isobutylene. echemi.com The general transformation is depicted below:
Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H2SO4) acsgcipr.org
Products: 2-(Benzo[d]thiazol-2-yl)acetic acid, Isobutylene, tert-Butanol
The use of TFA is particularly common due to its effectiveness at room temperature and the volatile nature of its byproducts, which simplifies purification. thieme-connect.comresearchgate.net
Transesterification:
The tert-butyl acetate moiety can also undergo transesterification to produce other esters of 2-(benzo[d]thiazol-2-yl)acetic acid. This reaction involves reacting the tert-butyl ester with an alcohol in the presence of a suitable catalyst. While direct transesterification of tert-butyl esters can be challenging, various methods have been developed for this purpose. organic-chemistry.orgresearchgate.netthieme-connect.com These methods often employ metal catalysts or basic conditions to facilitate the exchange of the alkoxy group. organic-chemistry.orgresearchgate.net
| Reaction Type | Typical Reagents | Product(s) | Key Features |
| Ester Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2-(Benzo[d]thiazol-2-yl)acetic acid | Mild conditions, selective for tert-butyl esters. thieme-connect.comresearchgate.net |
| Transesterification | Alcohol, Acid or Base Catalyst | Alkyl 2-(benzo[d]thiazol-2-yl)acetate | Allows for the synthesis of a variety of ester derivatives. organic-chemistry.orgresearchgate.net |
Oxidation Reactions on the Benzothiazole (B30560) Sulfur Atom (Formation of Sulfoxides and Sulfones)
The sulfur atom in the thiazole (B1198619) ring of benzothiazoles is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered biological activities and physicochemical properties. The oxidation of 2-substituted benzothiazoles has been reported using various oxidizing agents. researchgate.netnih.govnih.gov
Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. Milder conditions and a stoichiometric amount of the oxidant favor the formation of the sulfoxide, while stronger conditions and an excess of the oxidant lead to the sulfone.
For instance, the oxidation of benzothiazoles can be achieved using H2O2 in the presence of a catalyst or under UV irradiation. researchgate.net Theoretical studies on the oxidation of 2-methylbenzothiazole (B86508) suggest that the reaction proceeds through complex radical mechanisms, particularly in atmospheric conditions. nih.gov
| Oxidizing Agent | Product | Reaction Conditions |
| Hydrogen Peroxide (H2O2) | Benzothiazole sulfoxide/sulfone | Often requires a catalyst or activation (e.g., UV light). researchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | Benzothiazole sulfoxide/sulfone | Stoichiometry of m-CPBA can control the level of oxidation. |
Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring System
The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the presence of the electron-withdrawing thiazole ring fused to the benzene (B151609) ring.
Electrophilic Aromatic Substitution:
The benzene part of the benzothiazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused thiazole ring. libretexts.org However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can occur. The substitution pattern is directed by the existing ring system, with the 7-position being the most favored site for electrophilic attack, followed by the 5- and 4-positions. The 2-position of the thiazole ring is generally not susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution is more favorable on the benzothiazole ring, particularly at the 2-position, especially if a good leaving group is present. The nitrogen atom in the thiazole ring activates the 2-position towards nucleophilic attack. For example, 2-halobenzothiazoles readily react with various nucleophiles, such as thiols, to afford 2-substituted benzothiazoles. rsc.org While this compound does not have a leaving group at other positions on the ring, this reactivity pattern is important for understanding the synthesis of related derivatives.
| Reaction Type | Position of Attack | Influencing Factors |
| Electrophilic Substitution | 7-, 5-, and 4-positions | Electron-withdrawing nature of the thiazole ring. libretexts.org |
| Nucleophilic Substitution | 2-position | Presence of a good leaving group. |
Reactions Involving the Alpha-Carbon of the Acetate Group (e.g., Alkylation, Acylation, Knoevenagel Condensation)
The methylene (B1212753) group (alpha-carbon) adjacent to the carbonyl group of the acetate moiety is activated by both the carbonyl group and the benzothiazole ring. This makes the alpha-protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion can then react with various electrophiles.
Alkylation and Acylation:
The carbanion generated at the alpha-carbon can be readily alkylated or acylated using alkyl halides or acyl halides, respectively. youtube.comgoogle.com This allows for the introduction of various substituents at the alpha-position, leading to a wide range of derivatives. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the enolate. youtube.com
Knoevenagel Condensation:
The active methylene group can also participate in Knoevenagel condensation reactions with aldehydes and ketones. researchgate.net This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated compounds. This is a powerful method for C-C bond formation and for the synthesis of more complex molecules.
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halide, Base | α-Substituted acetate derivative |
| Acylation | Acyl halide, Base | β-Ketoester derivative |
| Knoevenagel Condensation | Aldehyde or Ketone, Base | α,β-Unsaturated ester derivative |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The benzothiazole moiety and the reactive sites within this compound can be utilized in cycloaddition reactions to construct fused heterocyclic systems. These reactions are of great interest in medicinal chemistry due to the diverse biological activities of such fused rings.
For example, derivatives of this compound can be precursors for 1,3-dipolar cycloaddition reactions. nih.govyoutube.com By modifying the acetate side chain to introduce an alkyne or an azide (B81097) functionality, it can participate in "click" chemistry to form triazoles. nih.gov
Furthermore, the active methylene group, after condensation with suitable reagents, can provide a dienophile or a diene component for Diels-Alder reactions. Another important application is the synthesis of pyrazolo[3,4-d]thiazoles, which can be achieved by reacting a derivative of 2-(benzo[d]thiazol-2-yl)acetate with hydrazine (B178648) derivatives. bohrium.comnih.govosi.lvoup.com These fused pyrazole-thiazole systems are known for their potential biological activities. nih.govnih.gov
Michael Addition Reactions for C-S Bond Formation
While this compound itself is not a Michael acceptor, it can be readily converted into one. As described in section 4.4, Knoevenagel condensation of the active methylene group with an aldehyde or ketone yields an α,β-unsaturated ester derivative. This derivative is an excellent Michael acceptor.
The conjugate addition of a thiol to this α,β-unsaturated system, known as the thio-Michael addition, is a highly efficient method for forming a carbon-sulfur (C-S) bond. researchgate.netsemanticscholar.orgnih.govresearchgate.netumich.edu This reaction can proceed under mild, often catalyst-free, conditions and is a valuable tool in the synthesis of sulfur-containing compounds. semanticscholar.orgresearchgate.netumich.edu
The general scheme involves:
Activation: Conversion of this compound to an α,β-unsaturated ester via Knoevenagel condensation.
Michael Addition: Reaction of the α,β-unsaturated ester with a thiol to form the C-S bond.
This two-step process allows for the introduction of a wide variety of thiol-containing fragments into the molecule, further expanding its synthetic utility.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Tert-butyl 2-(benzo[d]thiazol-2-yl)acetate. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.
Theoretical studies on related benzothiazole (B30560) derivatives have consistently utilized DFT methods, such as B3LYP with basis sets like 6-31G+(d,p) or 6-311++G(d,p), to optimize molecular geometries and calculate key electronic descriptors. shd-pub.org.rsnih.govscirp.org For this compound, such calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap (ΔE).
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In many benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire conjugated system. researchgate.net The addition of the tert-butyl acetate (B1210297) group would influence these orbitals; the ester group's carbonyl could act as an electron-withdrawing group, affecting the electron distribution and potentially lowering the LUMO energy.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds and predicting its behavior in chemical reactions.
| Parameter | Symbol | Typical Calculated Value Range for Benzothiazoles (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.0 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and kinetic stability researchgate.net |
| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |
| Electronegativity | χ | 3.5 to 4.0 | Ability to attract electrons |
| Electrophilicity Index | ω | 1.0 to 2.0 | Propensity to accept electrons |
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound, which dictates its physical properties and how it interacts with biological macromolecules. The analysis involves identifying all possible low-energy conformations (conformers) that arise from rotation around single bonds.
The primary sources of conformational flexibility in this molecule are the rotations around the C-C and C-O single bonds of the acetate linker. The benzothiazole ring itself is a rigid, planar system. nih.gov The tert-butyl group, while bulky, has its own rotational degrees of freedom.
Molecular Docking Simulations with Identified Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as an enzyme or a receptor.
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Docking studies of various benzothiazole derivatives have suggested potential interactions with enzymes like cyclooxygenase (COX), acetylcholinesterase (AChE), and dihydropteroate synthase (DHPS). ajchem-a.comnih.govresearchgate.net
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D crystal structure of a potential target protein from the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different orientations and conformations of the ligand within the protein's active site. nih.gov
Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results would predict the most likely binding mode, the binding energy, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues. For example, docking studies with AChE often show benzothiazole derivatives forming key interactions with residues in the catalytic active site or the peripheral anionic site. nih.govnih.gov Similarly, when docked into COX enzymes, these compounds can form hydrogen bonds with key residues like Arg120 and Tyr355 and establish hydrophobic contacts within the active site channel. mdpi.com
| Biological Target | Therapeutic Area | Key Interactions Observed for Benzothiazole Analogs | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Interactions with catalytic and peripheral anionic sites. | ajchem-a.comnih.govnih.gov |
| Cyclooxygenase (COX-1/COX-2) | Inflammation, Pain | Hydrogen bonding with Arg120, Tyr355; hydrophobic interactions. | researchgate.netmdpi.com |
| Dihydropteroate Synthase (DHPS) | Antimicrobial | Arene-H interactions with Lys220 in the PABA pocket. | nih.gov |
| VEGFR-2 / EGFR | Anticancer | Adoption of binding patterns typical for type II protein kinase inhibitors. | nih.gov |
| Human Epidermal Growth Factor Receptor (HER) | Anticancer | Hydrogen bonding and hydrophobic interactions within the binding groove. | nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. mdpi.com By calculating the chemical shifts for this compound and comparing them to a reference compound like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. This predicted spectrum can aid in the assignment of signals in an experimentally obtained spectrum. For instance, the protons on the benzothiazole ring are expected in the aromatic region (7.0-8.5 ppm), while the methylene (B1212753) protons of the acetate group would appear further upfield. The nine equivalent protons of the bulky tert-butyl group would give rise to a characteristic singlet, typically around 1.5 ppm. rsc.org
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For benzothiazole derivatives, the UV-Vis spectra typically show strong absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. mdpi.com The calculated λmax values can help interpret the experimental UV-Vis spectrum and understand the electronic transitions responsible for the observed absorptions.
Quantitative Structure-Activity Relationship (QSAR) Modeling through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. documentsdelivered.com If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.
The process involves:
Data Set: A collection of molecules with known biological activities (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters (e.g., logP, molar refractivity, dipole moment, HOMO/LUMO energies). researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.
For benzothiazole derivatives, QSAR studies have shown that anticancer and anti-inflammatory activities are often correlated with descriptors related to hydrophobicity (logP), electronic properties (e.g., net atomic charges), and steric parameters. documentsdelivered.comchula.ac.th A validated QSAR model for a series of this compound analogs could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.net
Applications of Tert Butyl 2 Benzo D Thiazol 2 Yl Acetate in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
The structural features of tert-butyl 2-(benzo[d]thiazol-2-yl)acetate make it a highly useful building block for constructing more complex molecules. The methylene (B1212753) group (the -CH2- between the benzothiazole (B30560) ring and the ester) is activated by the adjacent electron-withdrawing benzothiazole ring, making its protons acidic and amenable to deprotonation. This allows for a variety of subsequent chemical transformations.
Once deprotonated by a suitable base, the resulting carbanion can act as a nucleophile, enabling the introduction of various electrophiles to form new carbon-carbon bonds. This reactivity is central to its role as a building block. For instance, this nucleophilic center can participate in alkylation, acylation, and condensation reactions. A notable example of the reactivity of the related benzothiazole core is the reaction of 2-acetylbenzothiazole, where the acetyl group can undergo reactions such as bromination or condensation with thiosemicarbazide (B42300) to create complex hybrid molecules. nih.gov
Furthermore, the benzothiazole moiety itself can be functionalized, and the tert-butyl ester group can be hydrolyzed under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be converted into a wide range of other functional groups, such as amides, esters, or acid chlorides, further expanding its synthetic utility. This dual reactivity—at the methylene bridge and the ester group—allows for a stepwise and controlled construction of intricate molecular architectures. The solid-phase synthesis of peptides incorporating a benzothiazole group highlights the utility of such scaffolds in building complex biological molecules. nih.gov
Role in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a strategy used in medicinal chemistry to create collections of structurally diverse small molecules for high-throughput screening. researchgate.net this compound is a valuable scaffold for DOS due to its inherent structural features and multiple points for diversification.
The synthesis of compound libraries can start from a common core, and the benzothiazole nucleus is a privileged scaffold for this purpose due to its presence in many pharmacologically active agents. researchgate.net Starting with this compound, chemists can generate a library of compounds through several routes:
Modification at the active methylene group: As discussed, this position can be alkylated or acylated with a wide variety of substrates, introducing the first point of diversity.
Functionalization of the benzothiazole ring: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of different substituents.
Derivatization of the carboxyl group: After deprotection of the tert-butyl ester to the corresponding carboxylic acid, the acid can be coupled with a diverse library of amines or alcohols to create a large set of amides or esters. This is a common strategy in creating compound libraries for drug discovery. nih.gov
For example, a library of benzo[d]thiazole-2-thiol derivatives was synthesized to identify novel quorum sensing inhibitors, demonstrating the utility of the benzothiazole core in generating chemical diversity for biological screening. rsc.org Similarly, the synthesis of various 1,2,3-triazole-based benzothiazole derivatives showcases the power of using a common benzothiazole starting material to generate a library of new compounds. nih.gov
Precursor in the Synthesis of Biologically Active Benzothiazole Analogues and Prodrugs
The benzothiazole nucleus is a key component in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govmdpi.commdpi.com Consequently, this compound serves as an important precursor for the synthesis of these valuable molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives, a common structural motif in many drugs. mdpi.com For example, N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives have been synthesized and investigated for their potential as anticonvulsant agents. researchgate.net
The tert-butyl ester functionality is particularly significant in the context of prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The bulky tert-butyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability. Once absorbed, the ester can be hydrolyzed by enzymes in the body to release the active carboxylic acid form of the drug. This strategy is particularly useful for drugs that have poor solubility or absorption characteristics. nih.gov A complex molecule, (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate, incorporates both the benzothiazole and tert-butyl ester features, illustrating its use as a precursor in complex drug-like scaffolds. sigmaaldrich.com
| Derivative Class | Biological Activity | Synthetic Approach | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Anticancer | Multi-step synthesis from substituted acetoacetanilides. | nih.gov |
| 2-Arylbenzothiazoles | Antibacterial | Three-component reaction of haloanilines, arylacetic acids, and sulfur. | nih.gov |
| Benzothiazole-imidazolidines | Antimicrobial, Luminescing Biosensors | Alkylation of 2-aminobenzothiazoles. | mdpi.com |
| Benzothiazole-triazole hybrids | Cytotoxic | Multi-step synthesis starting from N-propargylation of Boc-protected 2-aminobenzothiazole (B30445). | mdpi.com |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer, Anti-inflammatory | Synthesized from 2-aminobenzothiazole derivatives. | nih.gov |
Application in Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. The benzothiazole scaffold, present in this compound, can participate in or be synthesized via these reactions.
While the methylene group offers a site for nucleophilic attack, the benzothiazole ring itself provides opportunities for metal-catalyzed functionalization. For instance, C-H activation of the benzothiazole ring can lead to direct functionalization. More commonly, halogenated benzothiazole precursors are used in cross-coupling reactions. However, the synthesis of the benzothiazole ring itself often involves metal catalysis. Copper-catalyzed reactions are frequently used for the formation of the C-S bond in the thiazole (B1198619) ring. mdpi.comnih.gov One-pot reactions using copper acetate (B1210297) have been developed for the synthesis of 2-arylbenzothiazoles from haloanilines, arylacetic acids, and elemental sulfur. nih.gov
Nickel catalysts have been employed for the cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents to form 2-substituted benzothiazoles via C-S bond cleavage. researchgate.net Palladium nanoparticles have also been used to catalyze the cyclization of phenylethynyl silane (B1218182) compounds to yield benzothiole derivatives. google.com While direct examples using this compound as a substrate in these coupling reactions are not prevalent in the literature, its core structure is amenable to such transformations, suggesting its potential use in these advanced synthetic methods.
| Catalyst/Metal | Reaction Type | Bond Formed | Example Substrates | Reference |
|---|---|---|---|---|
| Copper (CuO, CuBr) | Intramolecular Cross-Coupling | C-S | 2-bromoanilines and dithiocarbamates | nih.gov |
| Copper Acetate | Three-Component Redox Cyclization | C-S, C-C | Haloanilines, arylacetic acids, sulfur | nih.gov |
| Nickel | Cross-Coupling | C-C | 2-methylthiobenzo[d]thiazoles and aryl/alkenylaluminum reagents | researchgate.net |
| Palladium (Pd nanoparticles) | Cyclization | C-C | Phenylethynyl silane compounds | google.com |
| Transition Metals (Cu, Ni, Co) | Complex Formation | Coordination Bonds | Benzothiazole-based ligands | nih.gov |
Potential in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, often providing alternatives to metal-based catalysts. While direct applications of this compound in organocatalytic systems are not extensively documented, the reactivity of its structural components suggests potential uses.
A key example lies in the reactivity of derivatives. For instance, ethyl (benzothiazol-2-ylsulfonyl)acetate, which can be synthesized from the related ethyl 2-(benzo[d]thiazol-2-yl)acetate via oxidation, is a reagent used in the modified Julia olefination. rsc.orgorganic-chemistry.org This reaction, which converts aldehydes into α,β-unsaturated esters, is typically promoted by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions, representing an organocatalytic transformation. rsc.org This demonstrates that the benzothiazole-acetate framework can be readily converted into a tool for stereoselective, organocatalyzed C-C double bond formation.
Additionally, phosphine-catalyzed reactions have been used for the C2-H functionalization of benzothiazoles. researchgate.net In these systems, triphenylphosphine (B44618) acts as a nucleophilic organocatalyst to activate the benzothiazole ring, allowing for subsequent reactions with various nucleophiles. researchgate.net The inherent reactivity of the methylene protons in this compound could also be exploited in organocatalyzed Michael additions or aldol-type reactions, where an organic base or a chiral amine catalyst could be used to generate the nucleophilic enolate species. These examples highlight the latent potential of this building block within the expanding field of organocatalysis.
Mechanistic Research in Biological Contexts
Investigation of Molecular Targets and Pathways of Action
Enzymatic Inhibition Studies
There is no available research data on the inhibitory effects of tert-butyl 2-(benzo[d]thiazol-2-yl)acetate on any key enzymes involved in cellular processes.
Modulation of Intracellular Signaling Pathways
Information regarding the modulation of intracellular signaling pathways, such as those related to inflammation or cell proliferation, by This compound has not been reported.
Quorum Sensing Inhibition Mechanisms in Microorganisms
There are no studies investigating or detailing the quorum sensing inhibition mechanisms of This compound in microorganisms.
Structure-Activity Relationship (SAR) Studies for Biological Activity
No structure-activity relationship studies have been published that specifically analyze This compound to determine the influence of its structural features on its biological activity.
Exploration of Resistance Mechanisms in Target Organisms or Systems
There is no documented research on the development of resistance mechanisms in any target organisms or biological systems to This compound .
Ligand-Protein Interaction Studies
Detailed studies on the binding affinities, conformational changes upon binding, or any other ligand-protein interactions between This compound and protein targets are absent from the scientific literature.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.govmdpi.com Modern synthetic chemistry, however, is increasingly focused on efficiency, sustainability, and stereocontrol. Future efforts are geared towards greener methods, utilizing catalysts like samarium triflate in aqueous media or solvent-free microwave irradiation to reduce reaction times and improve yields. nih.govmdpi.com
A significant emerging area is the development of stereoselective synthetic routes. While direct asymmetric synthesis of the tert-butyl 2-(benzo[d]thiazol-2-yl)acetate core is not widely reported, related structures have been synthesized with high stereocontrol. For instance, the stereoselective synthesis of trans-β-lactams from benzoxazole-substituted imines demonstrates the potential for controlling stereochemistry in related heterocyclic systems. tandfonline.com Adapting such methodologies, perhaps through chiral catalysts or auxiliaries, could provide access to enantiomerically pure benzothiazole derivatives, which is crucial for developing selective therapeutic agents. The development of one-pot, multicomponent reactions is also a key strategy, allowing for the rapid assembly of complex benzothiazole structures from simple precursors. nih.govnih.gov
Exploration of New Derivatization Strategies for Enhanced Bioactivity and Selectivity
The therapeutic potential of the benzothiazole nucleus is vast, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.compharmacyjournal.inmdpi.com Future research will focus on novel derivatization strategies to optimize these activities and improve selectivity for specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this effort. Research has shown that substitutions at various positions on the benzothiazole ring system can dramatically influence pharmacological effects. pharmacyjournal.innih.gov For example, modifying the acetamide (B32628) group of N-(benzo[d]thiazol-2-yl) acetamides led to compounds with promising analgesic effects. researchgate.net Hybridization, the strategy of combining the benzothiazole scaffold with other pharmacologically active moieties like 1,3,4-thiadiazole (B1197879) or pyrimidine, is a particularly promising avenue for creating multifunctional molecules with enhanced potency. nih.govresearchgate.net The goal is to design molecules that can overcome drug resistance and exhibit high efficacy with minimal toxicity. jchemrev.comjchemrev.com
Table 1: Bioactivity of Selected Benzothiazole Derivatives
| Compound Class | Modification Strategy | Targeted Activity | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole-Amide-Imidazole Scaffolds | Hybridization | Antifungal | Potent activity against Candida albicans and Cryptococcus neoformans, likely via CYP51 inhibition. | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides | One-Pot Multicomponent Reaction | Anti-tubercular | Showed high selectivity and good bioavailability, targeting the DprE1 enzyme. | nih.gov |
| N-(azetidin-1-yl)-2-((benzothiazol-2-yl)amino)acetamides | Pharmacophore-based design | Anticonvulsant | Two derivatives showed promising activity in the maximal electroshock seizure (MES) test with high protective indices. | nih.gov |
| Phenylacetamide Benzothiazoles | Derivatization | Antiproliferative (Cancer) | Marked reduction in viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. | mdpi.com |
Advanced Computational and Machine Learning Applications in Compound Design and Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. researchgate.net For benzothiazole derivatives, these methods provide deep insights into their electronic structure, chemical reactivity, and potential biological interactions, guiding the rational design of new compounds. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can identify key molecular descriptors that correlate with biological activity. researchgate.net For instance, a QSAR study on N-(benzo[d]thiazol-2-yl) acetamide derivatives provided a predictive model for anticonvulsant activity, aiding in the future development of more potent candidates. nih.gov These in silico approaches significantly accelerate the design-synthesis-testing cycle, making the discovery process more efficient and cost-effective.
Integration into Supramolecular Chemistry and Advanced Materials Science
The unique photophysical and self-assembly properties of the benzothiazole scaffold make it an attractive building block for advanced materials. rsc.org Research is expanding from its biological applications into the realm of supramolecular chemistry and materials science.
Benzothiazole derivatives have been shown to form hydrogels through self-association. rsc.orgsoton.ac.uk These supramolecular structures are being explored for applications such as antimicrobial materials, with studies demonstrating their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in both planktonic and biofilm forms. rsc.org The intrinsic fluorescence of many benzothiazole compounds is a key advantage, allowing for direct visualization of the material's fibrous network. soton.ac.uk The ability to control the self-assembly process by modifying the molecular structure opens up possibilities for creating "smart" materials that respond to specific stimuli. rsc.orgsoton.ac.uk Furthermore, the nonlinear optical (NLO) properties of some benzothiazole derivatives are being investigated for applications in optoelectronics. mdpi.com
Design of Next-Generation Benzothiazole-Based Research Probes for Chemical Biology
The inherent fluorescence of many benzothiazole derivatives makes them excellent platforms for the design of chemical probes to study biological processes. nih.gov These probes offer high sensitivity and selectivity for detecting a variety of analytes within living cells. nih.gov
Future research will focus on creating more sophisticated probes with advanced functionalities. Benzothiazole-based fluorescent probes have been successfully designed for the detection of metal ions like Hg²⁺ and Cu²⁺, and for reactive oxygen species (ROS) such as peroxynitrite and hydrogen peroxide. nih.govnih.govmdpi.com A key area of development is the creation of probes for bioimaging in disease diagnostics. For example, novel benzothiazole probes have been developed that selectively bind to and image Aβ aggregates, which are hallmarks of Alzheimer's disease. acs.org Another emerging application is in functional mitochondrial imaging, where probes can report on enzymatic activity or pH changes within the organelle. acs.org The design principles often involve conjugating the benzothiazole fluorophore to a specific reactive group that interacts with the target analyte, causing a measurable change in the fluorescence signal (e.g., "turn-on" or ratiometric response). nih.govacs.org
Table 2: Benzothiazole-Based Fluorescent Probes
| Probe Target | Sensing Mechanism | Key Feature | Application | Reference |
|---|---|---|---|---|
| Hg²⁺ and Cu²⁺ | Ratiometric and quenching response | Distinguishes between two different metal ions | Fluorescent imaging in living cells | nih.gov |
| Aβ Aggregates | Binding-induced fluorescence enhancement | High affinity and sensitivity for Aβ fibrils | Imaging agent for Alzheimer's disease pathology | acs.org |
| Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence upon cleavage of a recognition group | Very low limit of detection (nanomolar range) | Bioimaging of reactive oxygen species | nih.gov |
| Mitochondrial Esterase / pH | Enzymatic cleavage or pH-responsive emission shift | Allows for functional imaging of mitochondrial activity | Studying mitochondrial dysfunction | acs.org |
| Hydrogen Peroxide (H₂O₂) | Aggregation-induced emission (AIE) | "Turn-on" probe with good sensitivity | Detection of H₂O₂ in living cells | mdpi.com |
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-(benzo[d]thiazol-2-yl)acetate, and how can reaction efficiency be optimized?
The synthesis typically involves coupling benzo[d]thiazole derivatives with tert-butyl bromoacetate or analogous reagents. A general procedure includes refluxing a benzothioamide derivative (e.g., 4-methyl-benzothioamide) with a bromoacetate ester in absolute ethanol, followed by extraction and purification. For example, ethyl 2-(aryl-thiazol-4-yl)acetate derivatives were synthesized via refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate for 1 hour . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometry. Characterization via -NMR, -NMR, and elemental analysis (within 0.4% theoretical values) ensures structural fidelity .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identification of ester C=O stretches (~1740 cm) and thiazole C=N/C-S bonds (1600–1500 cm) .
- NMR : -NMR signals for tert-butyl groups appear as singlets at ~1.4 ppm, while aromatic protons from the benzo[d]thiazole ring resonate between 7.2–8.5 ppm. -NMR confirms the ester carbonyl (~165 ppm) and thiazole carbons .
- Elemental analysis : Microanalysis within 0.4% deviation validates purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Recommended practices include:
- Use of PPE (gloves, lab coat, goggles).
- Conducting reactions in a fume hood to avoid inhalation.
- Disposal via certified chemical waste systems. Note that ecological toxicity data (e.g., biodegradability) are unavailable, necessitating precautionary containment .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
DFT methods (e.g., B3LYP/6-31G*) calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. For example:
- HOMO-LUMO gaps : Predict reactivity and charge-transfer behavior.
- Solvation models : COSMO-RS or PCM models estimate solubility in polar solvents (e.g., ethanol, DMSO) .
- Thermochemistry : Atomization energies and ionization potentials are computed with <3 kcal/mol error using hybrid functionals (e.g., B3LYP) . Validation against experimental spectral data (e.g., IR, NMR) resolves discrepancies .
Q. What strategies address contradictions between experimental and computational data for benzo[d]thiazol-2-yl derivatives?
Discrepancies in reaction yields or spectral predictions can arise from:
- Solvent effects : Explicit solvation models (e.g., SMD) improve accuracy over gas-phase DFT .
- Kinetic vs. thermodynamic control : MD simulations or transition-state calculations (e.g., NEB method) identify dominant pathways.
- Experimental impurities : Cross-validate with HPLC or mass spectrometry to rule out byproducts .
Q. How does this compound interact with biological targets, such as neuronal signaling pathways?
In vitro studies show benzo[d]thiazol derivatives modulate NF-κB and Wnt/β-catenin pathways. For example:
Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?
Key issues include:
- Steric hindrance : The tert-butyl group may slow coupling reactions, requiring optimized catalysts (e.g., Pd/C or CuI).
- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves yield .
- Stability : Hydrolysis of the ester group under acidic/basic conditions necessitates pH-controlled environments .
Methodological Tables
Q. Table 1. Computational Parameters for DFT Studies
| Functional/Basis Set | Application | Error Margin | Reference |
|---|---|---|---|
| B3LYP/6-31G* | HOMO-LUMO, IR | ±2.4 kcal/mol | |
| CAM-B3LYP/def2-TZVP | Solvent effects | ±5% (solubility) |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Signature Peaks | Reference |
|---|---|---|
| IR | 1740 cm (C=O), 1580 cm (C=N) | |
| -NMR | 1.4 ppm (t-Bu), 7.2–8.5 ppm (aromatic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
